molecular formula C11H10N2O3 B2897934 1-(2-hydroxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione CAS No. 148320-16-5

1-(2-hydroxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B2897934
CAS No.: 148320-16-5
M. Wt: 218.212
InChI Key: UPXDAVWVJDHKQN-UHFFFAOYSA-N
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Description

1-(2-hydroxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound is characterized by the presence of a hydroxyphenyl group at position 1 and a methyl group at position 6, making it a unique derivative of pyrimidine.

Properties

CAS No.

148320-16-5

Molecular Formula

C11H10N2O3

Molecular Weight

218.212

IUPAC Name

1-(2-hydroxyphenyl)-6-methylpyrimidine-2,4-dione

InChI

InChI=1S/C11H10N2O3/c1-7-6-10(15)12-11(16)13(7)8-4-2-3-5-9(8)14/h2-6,14H,1H3,(H,12,15,16)

InChI Key

UPXDAVWVJDHKQN-UHFFFAOYSA-N

SMILES

CC1=CC(=O)NC(=O)N1C2=CC=CC=C2O

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-hydroxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate. The reaction is carried out in ethanol under reflux conditions, leading to the formation of the desired pyrimidine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-hydroxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 1-(2-oxophenyl)-6-methylpyrimidine-2,4(1H,3H)-dione.

    Reduction: Formation of 1-(2-hydroxyphenyl)-6-methylpyrimidine-2,4-diol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(2-hydroxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-hydroxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The pyrimidine ring can also interact with nucleic acids and proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    2-hydroxy-6-methylpyrimidine: Lacks the phenyl group, making it less complex.

    1-(2-hydroxyphenyl)pyrimidine-2,4(1H,3H)-dione: Lacks the methyl group at position 6.

    6-methylpyrimidine-2,4(1H,3H)-dione: Lacks the hydroxyphenyl group.

Uniqueness

1-(2-hydroxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione is unique due to the presence of both the hydroxyphenyl and methyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

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